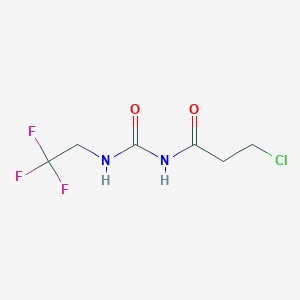
3-氟-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)异烟酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)isonicotinamide” is a complex organic molecule that contains several functional groups, including a triazole ring, a fluoro group, and an isonicotinamide group . Compounds containing these functional groups are often used in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a triazole ring, a fluoro group, and an isonicotinamide group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the triazole ring might participate in reactions with electrophiles, while the fluoro group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of a fluoro group could increase its stability and lipophilicity .科学研究应用
抗菌活性
3-氟-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)异烟酰胺及其衍生物在抗菌研究中显示出有希望的结果。例如,某些三唑衍生物,包括异烟酰胺衍生物,已显示出对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌、黑曲霉和白色念珠菌等各种微生物具有显着的活性 (Mishra 等人,2010)。
合成和结构表征
涉及 3-氟-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)异烟酰胺的衍生物的合成和结构表征对于理解它们的潜在应用至关重要。已经对各种衍生物的合成进行了研究,探索了它们的结构特性和在不同领域的潜在用途 (Kariuki 等人,2021)。
抗氧化特性
最近的研究探索了新型含 1,2,3-三唑的衍生物的抗氧化特性。这些研究评估了它们抑制脂质过氧化和清除羟基自由基的功效,显示出显着的抗氧化作用 (Hadjipavlou-Litina 等人,2022)。
抗真菌和抗病毒应用
某些三唑衍生物,包括与 3-氟-N-(3-甲基-1-(1H-1,2,3-三唑-1-基)丁-2-基)异烟酰胺相关的衍生物,已被研究其抗真菌和抗病毒特性。例如,伏立康唑是一种众所周知的抗真菌药物,已对其对各种真菌感染的疗效进行了广泛的研究 (Ravikumar 等人,2007)。
作用机制
Target of Action
It is known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
It’s known that in aromatase inhibitors, nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This could potentially be a similar mechanism for this compound, given its structural similarity.
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
It’s known that the scaffolds of triazole derivatives are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
It’s known that triazole compounds show various biologically vital properties .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .
安全和危害
未来方向
属性
IUPAC Name |
3-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN5O/c1-9(2)12(8-19-6-5-16-18-19)17-13(20)10-3-4-15-7-11(10)14/h3-7,9,12H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYDJBFDCNEBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-chloro-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide](/img/structure/B3006087.png)
![2-((1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B3006088.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-methylquinolin-5-yl)azetidine-3-carboxamide](/img/structure/B3006093.png)
![N-{3-[(3-ethoxypropyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B3006097.png)
![1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene](/img/structure/B3006098.png)
![3-[[(E)-2-cyano-3-[4-methoxy-3-(naphthalene-1-carbonyloxy)phenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B3006099.png)

![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine](/img/structure/B3006101.png)


![(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B3006105.png)


